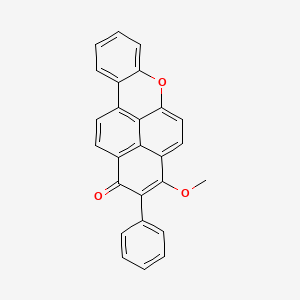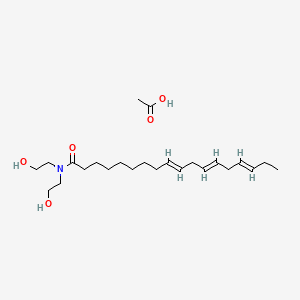
Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is a chemical compound with the molecular formula C24H43NO5. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in research and industrial settings due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Esterification: Octadeca-9,12,15-trienoic acid is first esterified with 2-aminoethanol.
Quaternization: The resulting ester is then quaternized with acetic acid to form bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate.
Industrial Production Methods
In industrial settings, the production of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is scaled up using large reactors. The reaction conditions are optimized for maximum yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the octadeca-9,12,15-trienoyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in saturated derivatives.
Aplicaciones Científicas De Investigación
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Bis-(2-Hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate
- Bis-(2-Hydroxyethyl)(octadeca-9-enoyl)ammonium acetate
- Bis-(2-Hydroxyethyl)(octadecanoyl)ammonium acetate
Uniqueness
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is unique due to the presence of three double bonds in the octadeca-9,12,15-trienoyl group. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological membranes, making it particularly useful in specialized applications.
Propiedades
Número CAS |
93893-32-4 |
|---|---|
Fórmula molecular |
C22H39NO3.C2H4O2 C24H43NO5 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E,15E)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
Clave InChI |
UOPIYTYOADSLCY-ICUOVBAUSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


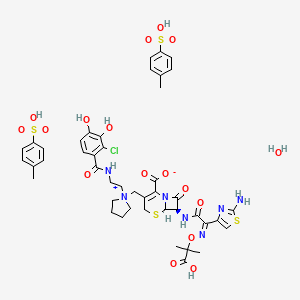



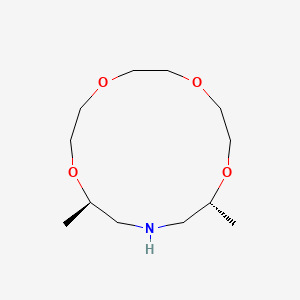
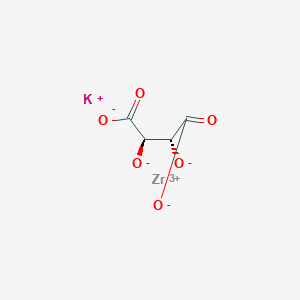
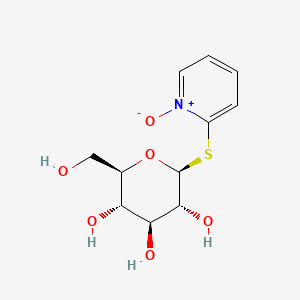
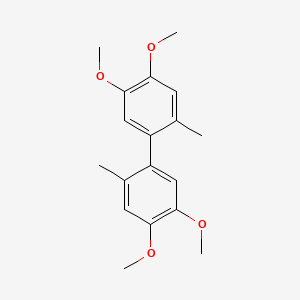

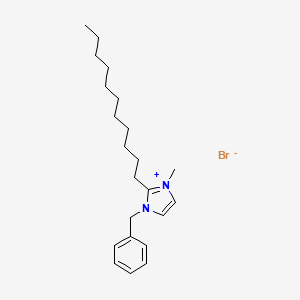
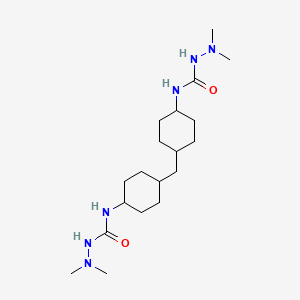
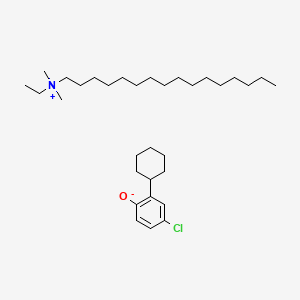
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
